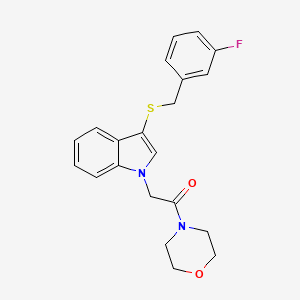
2-(3-((3-fluorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a fluorophenyl group, a sulfanyl group, and a morpholinyl group, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile. The sulfanyl group can be added via a thiolation reaction, and the morpholinyl group can be introduced through a nucleophilic substitution reaction with morpholine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several potential scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole core can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions . The fluorophenyl group can enhance binding affinity through halogen bonding, while the sulfanyl and morpholinyl groups can modulate the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
5-Fluoroindole: A fluorinated indole derivative with potential antiviral activity.
Morpholine derivatives: Compounds with a morpholine ring that have various biological activities.
Uniqueness
2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is unique due to its combination of a fluorophenyl group, a sulfanyl group, and a morpholinyl group, which can provide a distinct set of chemical and biological properties. This combination of functional groups can enhance the compound’s binding affinity, selectivity, and overall pharmacokinetic profile, making it a valuable molecule for various scientific research applications .
Properties
Molecular Formula |
C21H21FN2O2S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C21H21FN2O2S/c22-17-5-3-4-16(12-17)15-27-20-13-24(19-7-2-1-6-18(19)20)14-21(25)23-8-10-26-11-9-23/h1-7,12-13H,8-11,14-15H2 |
InChI Key |
DBBWCCWYTGZTHE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene](/img/structure/B11283863.png)
![5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11283867.png)

![N-(2-ethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11283889.png)
![8-(3,5-Dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B11283890.png)
![N-(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B11283893.png)
![N-(3-chloro-4-methoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11283895.png)
![1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine](/img/structure/B11283901.png)
![N-(4-phenoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11283916.png)
![2-(4-methoxyphenyl)-3-{2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11283927.png)
![7-chloro-N-(2-chlorobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11283928.png)
![6-[5-(2,5-Dichlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11283931.png)
![N~6~-(4-chlorophenyl)-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11283933.png)
![N-(3,4-difluorophenyl)-2-{2-[5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11283942.png)
